3-Hydroxyaspartic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyaspartic acid can be achieved through several methods. One common approach involves the asymmetric Sharpless aminohydroxylation of commercially available trans-ethyl cinnamate . This method utilizes osmium tetroxide as a catalyst and dihydroquinine- or dihydroquinidine-derived chiral ligands to induce chirality . Another method involves the hydroxylation of aspartic acid using specific hydroxylases, which are enzymes that catalyze the addition of a hydroxyl group to the amino acid .

Industrial Production Methods

For industrial production, the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis. This method involves transcribing the hydroxylation pathway of various amino acids, including catalytic enzymes, into Corynebacterium glutamicum or Escherichia coli for heterologous expression and subsequent production of hydroxyamino acids .

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxyaspartic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxyl groups can be reduced to form alcohols.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of keto or aldehyde derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

3-Hydroxyaspartic acid has been studied for its antimicrobial properties, particularly in the development of new antibiotics. For instance, derivatives of 3-HAA have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. Research indicates that these compounds inhibit the incorporation of N-acetylglucosamine into bacterial cell wall peptidoglycan, demonstrating significant potential for treating resistant bacterial infections .

Neuroprotective Effects

Several studies suggest that 3-HAA may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Its role as a modulator of glutamate transporters has been highlighted, with implications for conditions such as Alzheimer's disease and multiple sclerosis .

Antitumor Activity

Research has indicated that 3-HAA and its derivatives exhibit antitumor activity. The ability to inhibit specific pathways involved in tumor growth makes it a candidate for further investigation in cancer therapies .

Enzyme Substrate

This compound serves as a substrate for various enzymes, including asparaginases which are crucial in amino acid metabolism. The efficient synthesis of L-threo-3-hydroxyaspartic acid (L-THA) using microbial enzymes has been documented, showcasing its utility in biocatalysis . Table 1 summarizes the enzymatic pathways involving 3-HAA.

| Enzyme | Reaction Type | Product Yield |

|---|---|---|

| Asparagine Hydroxylase | Hydroxylation | L-THA |

| Asparaginase | Hydrolysis | Ammonia + L-THA |

Synthesis of Complex Molecules

The compound is utilized in the synthesis of complex molecules such as depsipeptide antibiotics. The total synthesis of compounds like plusbacin A3 involves 3-HAA as a key building block, highlighting its significance in organic synthesis .

Polymer Chemistry

In material science, 3-HAA is explored for its potential use in creating functional polymers. Its incorporation into polymethacrylamide polymers enhances their properties, making them suitable for various applications including drug delivery systems .

Surface Coatings

Research has indicated that coatings incorporating 3-HAA can exhibit improved biocompatibility and antimicrobial properties, making them ideal for medical device applications .

Case Study on Antimicrobial Efficacy

A study conducted on the efficacy of 3-HAA derivatives against MRSA revealed minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.13 μg/mL, underscoring the compound's potential as an antimicrobial agent .

Case Study on Neuroprotection

In vitro studies assessing the neuroprotective effects of 3-HAA demonstrated a reduction in oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting its protective role against neurodegeneration .

Mecanismo De Acción

The mechanism of action of 3-Hydroxyaspartic acid involves its incorporation into proteins and peptides, where it can influence their structure and function. For example, it is sometimes contained in epidermal growth factor-like domains such as Vitamin K-dependent coagulation plasma proteins, including protein C . The hydroxyl group can participate in hydrogen bonding, affecting the stability and activity of the proteins.

Comparación Con Compuestos Similares

Similar Compounds

Aspartic acid: The parent compound of 3-Hydroxyaspartic acid.

Hydroxylysine: Another hydroxylated amino acid with similar properties.

Hydroxyproline: A hydroxylated amino acid found in collagen.

Uniqueness

This compound is unique due to its specific hydroxylation at the third position, which imparts distinct chemical and biological properties. Its ability to form multiple stereoisomers adds to its versatility in various applications.

Actividad Biológica

3-Hydroxyaspartic acid (Hya), also known as beta-hydroxyaspartic acid, is a hydroxylated derivative of aspartic acid. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its significant biological activities, particularly as an inhibitor of excitatory amino acid transporters (EAATs). This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and potential therapeutic applications.

Structure and Stereochemistry

This compound has two chiral centers, allowing it to exist in four stereoisomeric forms:

- L-threo-3-hydroxyaspartic acid

- D-threo-3-hydroxyaspartic acid

- L-erythro-3-hydroxyaspartic acid

- D-erythro-3-hydroxyaspartic acid

The L-threo form is the most studied due to its notable biological properties.

This compound is recognized primarily for its role as a competitive inhibitor of EAATs, particularly EAAT1, EAAT2, and EAAT3. These transporters are crucial for the regulation of glutamate levels in the synaptic cleft, thus playing a significant role in neurotransmission and neuroprotection. The inhibition of these transporters can lead to increased extracellular glutamate levels, which may have both therapeutic and toxic effects depending on the context.

Inhibition Potency

The inhibition potency of L-threo-3-hydroxyaspartic acid has been quantified in various studies:

- Ki values in [^3H]-d-Asp uptake assays:

- EAAT1: 11 μM

- EAAT2: 19 μM

- EAAT3: 14 μM

In FLIPR Membrane Potential assays, the Km values were found to be:

Neuroprotective Effects

Due to its ability to modulate glutamate levels, this compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and epilepsy. By inhibiting glutamate uptake, it may help alleviate excitotoxicity associated with these conditions .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that certain derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.13 μg/mL .

Synthesis Methods

The synthesis of L-threo-3-hydroxyaspartic acid has been achieved through various methods:

- Microbial Synthesis : Utilizing engineered strains of Escherichia coli, researchers have developed processes that yield high amounts of L-threo-3-hydroxyaspartic acid through the hydroxylation of L-asparagine followed by hydrolysis .

- Chemical Synthesis : Asymmetric synthesis routes have been explored to produce enantiopure forms of this compound efficiently .

Case Study 1: Neuroprotection in ALS Models

A study investigated the neuroprotective effects of L-threo-3-hydroxyaspartic acid in animal models of ALS. Results indicated that treatment with this compound led to improved motor function and reduced neuronal death compared to control groups.

Case Study 2: Antimicrobial Efficacy Against MRSA

In vitro experiments demonstrated that specific derivatives of this compound significantly inhibited the growth of MRSA strains. The study highlighted the potential for developing new antimicrobial agents based on this compound .

Propiedades

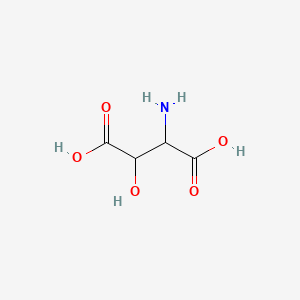

IUPAC Name |

2-amino-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLQUHNPNCGKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875575 | |

| Record name | 3-hydroxy-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9 | |

| Record name | 3-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxy-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC158204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC139979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aspartic acid, DL-erythro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC119128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malic acid, 3-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythro-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXY-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99A78V5YX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.